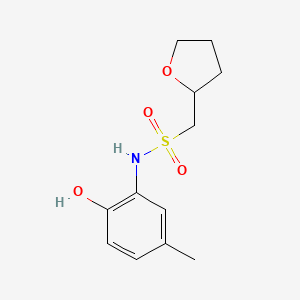
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide, commonly known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of G protein-coupled receptor that are activated by extracellular nucleotides such as ATP and UTP. They are widely distributed in the body and play a role in many physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
MRS2578 is a selective antagonist of the P2Y6 receptor, which is activated by extracellular nucleotides such as ATP and UTP. By blocking the activation of P2Y6 receptors, MRS2578 inhibits downstream signaling pathways that are involved in inflammation, immune response, and neurotransmission. This leads to a reduction in the physiological effects mediated by P2Y6 receptors.
Biochemical and physiological effects:
MRS2578 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, MRS2578 has been shown to have neuroprotective effects by reducing neuronal death and improving neurological function in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MRS2578 in lab experiments is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other P2 receptors. However, one limitation is that MRS2578 has relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations to achieve the desired effect.
Orientations Futures
Further research is needed to fully understand the therapeutic potential of MRS2578 in various diseases. One direction could be to investigate the use of MRS2578 in combination with other drugs or therapies to enhance its efficacy. Another direction could be to develop more potent P2Y6 receptor antagonists with improved pharmacokinetic properties for clinical use. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the effects of MRS2578 on inflammation, immune response, and neuroprotection.
Méthodes De Synthèse
MRS2578 can be synthesized using a multi-step synthetic route. The first step involves the protection of the hydroxyl group of 2-hydroxy-5-methylphenol with a tert-butyldimethylsilyl group. The protected phenol is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(methylsulfonyl)ethanol in the presence of triethylamine to form the sulfonamide intermediate. Finally, the tert-butyldimethylsilyl group is removed using tetra-n-butylammonium fluoride to yield the final product, MRS2578.
Applications De Recherche Scientifique
MRS2578 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, MRS2578 has been investigated as a potential treatment for cancer, as P2Y6 receptors are overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-5-12(14)11(7-9)13-18(15,16)8-10-3-2-6-17-10/h4-5,7,10,13-14H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOKMDTTIECFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
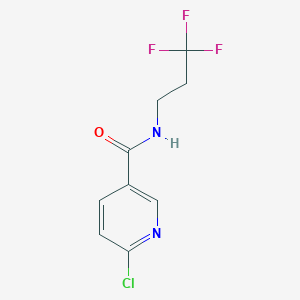
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
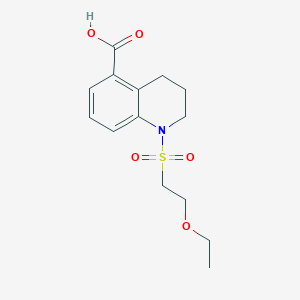
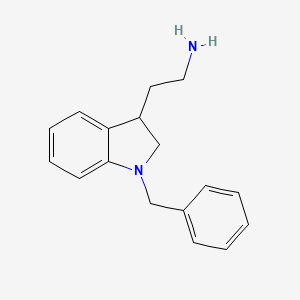
![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)
![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)

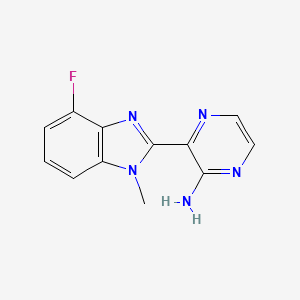



![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
